molecular formula C15H21NO4 B2959596 3-Formyl-4-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide CAS No. 2224362-86-9

3-Formyl-4-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide

Cat. No.: B2959596
CAS No.: 2224362-86-9
M. Wt: 279.336
InChI Key: DNLYQQISWYVURX-UHFFFAOYSA-N
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Description

3-Formyl-4-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide is an organic compound with a complex structure that includes a benzamide core, a formyl group, a hydroxy group, and a methoxybutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-4-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a suitable benzoyl chloride with a primary amine.

    Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).

    Methoxybutyl Side Chain Addition: The methoxybutyl side chain can be added through an alkylation reaction, using an appropriate alkyl halide and a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-4-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in water.

    Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium methoxide (NaOMe) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Conversion of the formyl group to a hydroxymethyl group.

    Substitution: Replacement of the methoxy group with other functional groups.

Scientific Research Applications

3-Formyl-4-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It may be used in studies to understand its biological activity and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 3-Formyl-4-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzaldehyde: Similar structure but lacks the methoxybutyl side chain.

    N-(4-Methoxybutyl)-N-methylbenzamide: Similar structure but lacks the formyl and hydroxy groups.

    3-Formyl-4-hydroxybenzamide: Similar structure but lacks the methoxybutyl side chain and additional methyl group.

Properties

IUPAC Name

3-formyl-4-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11-8-12(9-13(10-17)14(11)18)15(19)16(2)6-4-5-7-20-3/h8-10,18H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLYQQISWYVURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C=O)C(=O)N(C)CCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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